Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate
Description
Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate is a synthetic carbamate derivative characterized by a trichloroethyl backbone and a phenylsulfonyl substituent. Carbamates are widely studied due to their biological activity, often serving as enzyme inhibitors, antimicrobial agents, or prodrugs .
Properties
Molecular Formula |
C11H12Cl3NO4S |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
ethyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate |
InChI |
InChI=1S/C11H12Cl3NO4S/c1-2-19-10(16)15-9(11(12,13)14)20(17,18)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,15,16) |
InChI Key |
GHESMMOAEVRGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=CC=C1 |
solubility |
>54.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate typically involves the reaction of ethyl carbamate with 2,2,2-trichloro-1-(phenylsulfonyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their function .
Comparison with Similar Compounds
Examples :
- Ethyl [2,2,2-Trichloro-1-(Diethoxyphosphoryl)Ethyl]Carbamate (CAS 300815-05-8): Features a diethoxyphosphoryl group instead of phenylsulfonyl. Its high molecular weight (481.65 g/mol) and density (1.58 g/cm³) suggest applications in organophosphorus chemistry .
Key Comparisons :
- Stability : The phenylsulfonyl group in the target compound may improve hydrolytic stability compared to phosphoryl or pyrazolyl derivatives .
Data Tables
Table 2: Ethyl Carbamate Levels in Alcoholic Beverages (Selected Studies)
| Beverage Type | Ethyl Carbamate Range (µg/L) | % Samples Exceeding Limits | Region | Reference |
|---|---|---|---|---|
| Cachaça (Brazil) | 22–980 | 27–48% | Brazil | |
| Chinese Baijiu | 46–822 | 48.7% | China | |
| Wine | <10–200 | Variable | Global |
Mechanistic and Toxicological Insights
- Metabolism: Ethyl carbamate undergoes cytochrome P450-mediated oxidation to form genotoxic intermediates, while vinyl carbamate’s direct reactivity bypasses this step .
- Oxidative Stress: Ethyl carbamate induces ROS in C. elegans and mammalian models, activating xenobiotic detoxification pathways (e.g., GST-4) .
Biological Activity
Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate is a synthetic compound with notable biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H10Cl3N O3S
- Molecular Weight : 309.6 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
This compound primarily acts as a cholinesterase inhibitor , which enhances the levels of acetylcholine in the synaptic cleft. This action is crucial in various physiological processes, including muscle contraction and neurotransmission. The compound's structure suggests it may also interact with other biological targets, potentially leading to diverse pharmacological effects.
Anticancer Activity
Research indicates that ethyl carbamate derivatives exhibit significant anticancer properties. In studies involving hamsters and mice, oral administration led to an increased incidence of various tumors, including:
- Skin melanotic tumors
- Forestomach papillomas
- Mammary gland adenocarcinomas
- Hepatomas
Notably, the compound demonstrated a higher potency compared to other related compounds like N-hydroxyethyl carbamate in promoting tumor formation when combined with tumor promoters such as croton oil .
Toxicological Studies
Toxicological evaluations reveal that high doses of ethyl carbamate can lead to toxic effects on the central nervous system and gastrointestinal tract. Long-term exposure has been associated with adverse effects on the spleen and thymus in experimental animals .
Case Studies and Research Findings
Therapeutic Implications
Given its biological activity as a cholinesterase inhibitor and its anticancer properties, this compound may hold potential for therapeutic applications in neurodegenerative diseases and cancer treatment. However, due to its carcinogenic potential identified in animal studies, further research is necessary to evaluate its safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
